2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide
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Overview
Description
2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide is a compound that belongs to the class of heterocyclic aromatic compounds. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the pyrimidine ring in its structure makes it a significant compound for pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2,4-dichloropyrimidine with dimethylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in biological research to study its effects on cellular processes and pathways.
Agrochemicals: The compound is explored for its potential use as an agrochemical due to its activity against certain pests and diseases.
Materials Science:
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylethylamine: This compound shares the chloro and dimethylamino groups but lacks the pyrimidine and fluorobenzamide moieties.
2-chloro-N,N-diethylethylamine: Similar to the above compound but with ethyl groups instead of methyl groups.
Uniqueness
The uniqueness of 2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-6-fluorobenzamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the pyrimidine ring and the fluorobenzamide group makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c1-20(2)12-6-7-17-11(19-12)8-18-14(21)13-9(15)4-3-5-10(13)16/h3-7H,8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTJTBNXRXYPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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